molecular formula C17H11FN4O2S B2839413 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 955235-58-2

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2839413
CAS No.: 955235-58-2
M. Wt: 354.36
InChI Key: KBKNHHDTGXBOGZ-UHFFFAOYSA-N
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Description

N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge.

Key structural attributes include:

  • Benzo[d]thiazole moiety: A sulfur- and nitrogen-containing bicyclic system known for its role in medicinal chemistry due to its electron-deficient nature and ability to engage in hydrogen bonding.
  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms, often employed to improve pharmacokinetic properties and resistance to enzymatic degradation.
  • 4-Fluorobenzyl substituent: The fluorine atom enhances lipophilicity and bioavailability while modulating electronic effects on the oxadiazole ring.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O2S/c18-11-7-5-10(6-8-11)9-14-21-22-17(24-14)20-15(23)16-19-12-3-1-2-4-13(12)25-16/h1-8H,9H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNHHDTGXBOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to enhance reaction rates, and implementing purification techniques like crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Oxidation Reactions

The 1,3,4-oxadiazole and benzothiazole rings exhibit distinct oxidation behavior.

  • Oxadiazole Ring : Oxidation at the sulfur atom in the oxadiazole ring can occur under mild conditions. For example, treatment with hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) yields sulfoxide or sulfone derivatives .

  • Benzothiazole Moiety : The sulfur atom in benzothiazole can undergo oxidation to form sulfoxides or sulfones under similar conditions .

Reaction Type Reagents/Conditions Major Products Key Citations
Sulfur oxidationH<sub>2</sub>O<sub>2</sub>, MCPBAOxadiazole sulfoxide/sulfone derivatives

Reduction Reactions

The carbonyl group in the carboxamide and the oxadiazole ring are susceptible to reduction:

  • Carboxamide Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxamide to a secondary amine .

  • Oxadiazole Ring Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) cleaves the oxadiazole ring to form hydrazine derivatives .

Reaction Type Reagents/Conditions Major Products Key Citations
Carboxamide reductionLiAlH<sub>4</sub>, dry THFN-(5-(4-fluorobenzyl)-hydrazinyl)
Ring cleavageH<sub>2</sub>/Pd-C, ethanolHydrazine derivatives

Substitution Reactions

The electron-deficient oxadiazole ring undergoes nucleophilic and electrophilic substitutions:

  • Nucleophilic Substitution : The oxadiazole’s C2 position reacts with amines (e.g., piperidine) to form substituted derivatives .

  • Electrophilic Substitution : Halogenation (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs at the benzothiazole’s aromatic ring .

Reaction Type Reagents/Conditions Major Products Key Citations
Nucleophilic substitutionPiperidine, DMF, 80°C2-Amino-oxadiazole derivatives
Electrophilic brominationBr<sub>2</sub>/FeBr<sub>3</sub>, CHCl<sub>3</sub>5-Bromo-benzothiazole analog

Interconversion of Oxadiazole to Thiadiazole

The oxadiazole ring can be converted to a 1,3,4-thiadiazole analog via reaction with thiourea in tetrahydrofuran (THF) :

Oxadiazole+ThioureaTHF refluxThiadiazole+H2O\text{Oxadiazole}+\text{Thiourea}\xrightarrow{\text{THF reflux}}\text{Thiadiazole}+\text{H}_2\text{O}

This transformation is critical for modulating biological activity, as thiadiazoles often exhibit enhanced pharmacokinetic properties .

Comparative Analysis of Reaction Conditions

Reaction efficiency varies with substituents and solvents:

Reaction Optimal Solvent Temperature Yield Range Key Citations
Oxidation (H<sub>2</sub>O<sub>2</sub>)Ethanol25–40°C65–78%
Reduction (LiAlH<sub>4</sub>)Dry THF0–5°C70–85%
Thiadiazole interconversionTHFReflux55–68%

Key Mechanistic Insights

  • Oxadiazole Reactivity : The 1,3,4-oxadiazole ring’s electron-withdrawing nature facilitates nucleophilic attacks at the C2 position .

  • Fluorobenzyl Group : The electron-withdrawing fluorine substituent enhances the stability of intermediates during substitution reactions .

  • Benzothiazole Carboxamide : The planar benzothiazole ring participates in π-π stacking, influencing reaction kinetics .

Scientific Research Applications

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Activities

Compound Name Substituent on Oxadiazole Core Heterocycle Key Biological Activity Reference
N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (Target Compound) 4-Fluorobenzyl Benzo[d]thiazole Hypothesized: Antimicrobial, CNS activity
(E)-2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-1-(p-tolyl)ethan-1-imine 3-Nitrophenyl Benzo[d]oxazole AChE inhibition (IC₅₀: 2.8 µM)
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives 4-Chlorophenyl 1,3,4-Oxadiazole Antimicrobial (MIC: 8–32 µg/mL)
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Phenyl 1,3,4-Thiadiazole Antifungal (70% inhibition at 50 µg/mL)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro, fluoro) on the oxadiazole ring enhance bioactivity. For example, nitro-substituted benzoxazole-oxadiazole hybrids exhibit potent acetylcholinesterase (AChE) inhibition, critical for Alzheimer’s disease therapy .
  • Fluorine’s role : The 4-fluorobenzyl group in the target compound likely improves blood-brain barrier penetration compared to bulkier substituents (e.g., 4-chlorophenyl in ), making it a candidate for central nervous system (CNS)-targeted therapies.

Heterocyclic Core Variations

Benzo[d]thiazole vs. Benzo[d]oxazole

  • For instance, thiazole-containing compounds often show superior antimicrobial activity due to sulfur’s polarizability .
  • Bioactivity : Benzo[d]oxazole derivatives (e.g., compound 7 in ) demonstrate AChE inhibition, whereas benzo[d]thiazole analogs (hypothesized for the target compound) may exhibit broader-spectrum activity owing to sulfur’s redox activity.

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

  • Metabolic stability : Oxadiazole rings are more resistant to oxidative degradation than thiadiazoles, as seen in compound 3a (N-phenyl-5-thioxo-thiadiazole), which showed moderate antifungal activity but higher cytotoxicity .
  • Binding affinity : Thiadiazoles (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal activity due to sulfur’s ability to coordinate with metal ions in enzymes .

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and the implications for future therapeutic applications.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring and a benzo[d]thiazole moiety , which are known to enhance biological activity through various mechanisms. The fluorobenzyl group contributes to its electronic properties, potentially influencing its interaction with biological targets.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are employed here.
  • Final Coupling : The oxadiazole derivative is coupled with a benzamide precursor using coupling reagents like EDCI or DCC.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:

  • Cytotoxicity Studies : Compounds similar to this structure have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate that these compounds can effectively inhibit cancer cell proliferation. For example, derivatives with similar scaffolds demonstrated IC50 values as low as 2.32 µg/mL against MCF-7 cells .
  • Mechanisms of Action : The cytotoxic effects are attributed to the induction of apoptosis through increased Bax/Bcl-2 ratios and activation of caspase pathways in treated cells. Cell cycle analysis indicates that these compounds can induce cell cycle arrest at critical phases (S and G2/M) in cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related compounds have been tested against bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, showing promising activity against these pathogens .

Antioxidant and Anti-inflammatory Activities

Research indicates that oxadiazole derivatives exhibit significant antioxidant activity through radical scavenging assays and possess anti-inflammatory effects demonstrated in vivo through carrageenan-induced edema models. These findings suggest that this compound may also contribute to reducing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like fluorine enhances the biological activity of oxadiazole derivatives. SAR studies have shown that modifications to the benzyl group can significantly impact the potency and selectivity of these compounds against specific biological targets .

In Vitro Studies

A comprehensive study evaluated the cytotoxic effects of several oxadiazole derivatives on MCF-7 and HepG2 cell lines using MTT assays. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil.

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Apoptosis induction
4iHepG22.32Cell cycle arrest

In Vivo Studies

In vivo studies using tumor-bearing mice demonstrated that specific derivatives could effectively target sarcoma cells, confirming their potential for further development as anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a thioamide or hydrazide precursor. For example:

  • Step 1: Condensation of 4-fluorobenzyl derivatives with thiocarbazide to form the oxadiazole core under reflux in ethanol or DMF .
  • Step 2: Coupling the oxadiazole intermediate with benzo[d]thiazole-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) to form the amide bond .
  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product in >95% purity .

Key Considerations:

  • Control reaction temperatures (70–90°C) to avoid side products like over-oxidized species.
  • Use anhydrous conditions for amide coupling to prevent hydrolysis .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Answer:
A combination of techniques is required:

Technique Key Data Purpose
¹H/¹³C NMR Chemical shifts for oxadiazole (δ 8.2–8.5 ppm) and fluorobenzyl (δ 7.3–7.6 ppm) protons .Confirm ring systems and substituent positions.
FT-IR Peaks at 1670 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch) .Verify amide and fluorobenzyl groups.
HRMS Exact mass (e.g., m/z 398.0821 for [M+H]⁺) .Validate molecular formula.
HPLC Retention time under gradient elution (e.g., 12.3 min, 70% acetonitrile) .Assess purity (>98% for biological assays).

Note: X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:
Methodology:

  • Analog Synthesis: Modify substituents (e.g., replace 4-fluorobenzyl with chloro or methoxy groups) and test antimicrobial/anticancer activity .
  • Bioassays:
    • Anticancer: MTT assay against HeLa or MCF-7 cells (IC₅₀ comparison) .
    • Antimicrobial: Disk diffusion against E. coli or C. albicans .
  • Computational Modeling:
    • Use molecular docking (AutoDock Vina) to predict binding to targets like DNA topoisomerase II .
    • Perform QSAR to correlate logP values with cytotoxicity .

Data Interpretation:

  • Correlate electron-withdrawing groups (e.g., -CF₃) with enhanced activity due to increased membrane permeability .

Advanced: How should researchers address contradictions in reported biological efficacy across studies?

Answer:
Root Causes:

  • Variability in assay protocols (e.g., cell line selection, incubation time).
  • Differences in compound purity or stereochemical composition .

Resolution Strategies:

  • Standardized Assays: Adopt CLSI guidelines for antimicrobial testing or NCI-60 panel for anticancer screening .
  • Meta-Analysis: Systematically compare IC₅₀ values from literature, adjusting for solvent (DMSO vs. saline) and concentration .
  • Control Experiments: Replicate conflicting studies with identical batches of the compound .

Example: If Study A reports IC₅₀ = 5 µM (MCF-7) and Study B reports 20 µM, verify cell passage number and assay duration .

Advanced: What mechanistic approaches elucidate the compound’s mode of action?

Answer:
Experimental Design:

  • Enzyme Inhibition Assays: Test inhibition of β-lactamase (for antimicrobial activity) or topoisomerase (anticancer) .
  • Cellular Imaging: Use fluorescent probes (e.g., DAPI) to observe DNA fragmentation in treated cells .
  • Proteomics: Perform LC-MS/MS to identify protein targets (e.g., tubulin) in lysates from treated cells .

Case Study:

  • Oxadiazole derivatives disrupt microbial cell membranes, evidenced by SYTOX Green uptake in S. aureus .
  • For anticancer activity, flow cytometry can quantify apoptosis (Annexin V/PI staining) .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability: Degrades by hydrolysis in aqueous buffers (t₁/₂ = 48 hrs at pH 7.4). Store at -20°C in anhydrous DMSO .
  • Light Sensitivity: Protect from UV exposure to prevent oxadiazole ring cleavage .
  • Analytical Monitoring: Regular HPLC checks every 6 months to detect degradation .

Advanced: How can computational methods predict toxicity and pharmacokinetics?

Answer:
Tools:

  • ADMET Prediction: Use SwissADME to estimate bioavailability (%F = 65–70%) and blood-brain barrier penetration (low) .
  • Toxicity: ProTox-II for hepatotoxicity alerts (e.g., CYP3A4 inhibition risk) .

Validation:

  • Compare in silico results with in vivo rodent studies (e.g., LD₅₀ > 500 mg/kg suggests low acute toxicity) .

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